molecular formula C5H11NS2 B1373208 1,4-Dithian-2-ylmethanamine CAS No. 15980-17-3

1,4-Dithian-2-ylmethanamine

Cat. No. B1373208
CAS RN: 15980-17-3
M. Wt: 149.3 g/mol
InChI Key: HZTQIHOZXLWKKI-UHFFFAOYSA-N
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Description

1,4-Dithian-2-ylmethanamine, commonly referred to as DTMA, is an amino compound containing a dithiane ring. The compound has a chemical formula of C5H11NS2 .


Synthesis Analysis

1,4-Dithianes, including this compound, have been used as attractive C2-building blocks for the synthesis of complex molecular architectures . The specific heterocyclic reactivity of 1,4-dithianes can be harnessed for the controlled synthesis of carbon–carbon bonds .


Molecular Structure Analysis

The molecular formula of this compound is C5H11NS2 . It has a molecular weight of 149.28 .


Chemical Reactions Analysis

1,4-Dithianes offer attractive transformations that can find good use in the assembly of a wide array of complex molecular architectures, ranging from lipids and carbohydrates to various carbocyclic scaffolds . This versatility arises from the possibility to chemoselectively cleave or reduce the sulfur-heterocycle to reveal a versatile C2-synthon .

Scientific Research Applications

Thioacetalization Reagent for Chemoselectivity A study on 2‐[1,3]Dithian/dithiolan‐2‐ylidene‐3‐oxo‐butanamide revealed its potential as a nonthiolic, odorless 1,3‐propanedithiol equivalent in converting aldehydes/ketones into corresponding dithianes. This reagent exhibits chemoselectivity in the thioacetalization of aldehydes/ketones, highlighting its utility in organic synthesis (Liu et al., 2004).

Utility of 1,4‐Dithiane‐2,5‐diol in Synthesizing Sulfur-Containing Heterocycles 1,4‐Dithiane‐2,5‐diol serves as a source for in situ generation of 2‐mercaptoacetaldehyde, a versatile two‐carbon synthon. Its applications are broad, especially in constructing sulfur‐containing heterocyclic compounds like thiophene and 1,3‐thiazole families, among others. These compounds are fundamental in organic and medicinal chemistry due to their extensive applications (Zamberlan, Fantinati, & Trapella, 2018).

1,4-Dithianes as C2-building Blocks 1,4-Dithianes and their derivatives offer unique synthetic applications, particularly in the controlled synthesis of carbon–carbon bonds. Their specific heterocyclic reactivity allows for chemoselective cleavage or reduction, revealing a versatile C2-synthon that can be used in constructing a wide range of complex molecular architectures, including lipids, carbohydrates, and various carbocyclic scaffolds (Ryckaert et al., 2023).

properties

IUPAC Name

1,4-dithian-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTQIHOZXLWKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CS1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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